molecular formula C32H38N2O4 B11211023 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11211023
M. Wt: 514.7 g/mol
InChI Key: IRWVIFDMBZINST-UHFFFAOYSA-N
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Description

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyphenyl group, and a piperidine carbonyl group

Preparation Methods

The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves multiple steps, including the formation of the hexahydroquinoline core and the introduction of the benzyloxy and methoxyphenyl groups. The synthetic routes typically involve the use of various reagents and catalysts under specific reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy and methoxy groups can participate in substitution reactions under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the ester or amide bonds.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE include other hexahydroquinoline derivatives and compounds with similar functional groups. These compounds may share some chemical and biological properties but differ in their specific applications and effects. The uniqueness of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C32H38N2O4

Molecular Weight

514.7 g/mol

IUPAC Name

4-(3-methoxy-4-phenylmethoxyphenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C32H38N2O4/c1-21-28(31(36)34-15-9-6-10-16-34)29(30-24(33-21)18-32(2,3)19-25(30)35)23-13-14-26(27(17-23)37-4)38-20-22-11-7-5-8-12-22/h5,7-8,11-14,17,29,33H,6,9-10,15-16,18-20H2,1-4H3

InChI Key

IRWVIFDMBZINST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)N5CCCCC5

Origin of Product

United States

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